Propane, 1,3-bis(2-chloroethylthio)-2-chloro-
CAS No.: 63905-12-4
Cat. No.: VC18693064
Molecular Formula: C7H13Cl3S2
Molecular Weight: 267.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63905-12-4 |
---|---|
Molecular Formula | C7H13Cl3S2 |
Molecular Weight | 267.7 g/mol |
IUPAC Name | 2-chloro-1,3-bis(2-chloroethylsulfanyl)propane |
Standard InChI | InChI=1S/C7H13Cl3S2/c8-1-3-11-5-7(10)6-12-4-2-9/h7H,1-6H2 |
Standard InChI Key | GHOGATWOCSSKCC-UHFFFAOYSA-N |
Canonical SMILES | C(CCl)SCC(CSCCCl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- is defined by the IUPAC name 2-chloro-1,3-bis(2-chloroethylsulfanyl)propane . Its structure features a central propane chain (C3) with chlorine at the second carbon and two 2-chloroethylthio (-S-CH₂CH₂Cl) groups at the terminal carbons. The compound’s SMILES notation, C(CCl)SCC(CSCCCl)Cl, and InChIKey, GHOGATWOCSSKCC-UHFFFAOYSA-N , provide unambiguous representations of its connectivity. The presence of three chlorine atoms and two sulfur atoms contributes to its high molecular polarity and electrophilic character, which underpin its reactivity.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS No. | 63905-12-4 | |
Molecular Formula | C₇H₁₃Cl₃S₂ | |
Molecular Weight | 267.7 g/mol | |
Density | 1.295 g/cm³ | |
Boiling Point | 383°C at 760 mmHg | |
Flash Point | 172.9°C |
Spectroscopic and Thermodynamic Data
The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra align with its functional groups. The thioether (-S-) and chloroethyl (-CH₂CH₂Cl) moieties generate distinct absorption bands in IR spectroscopy, while ¹H NMR reveals resonances for methylene protons adjacent to sulfur and chlorine . Thermodynamic properties, such as the heat of formation (ΔfH° gas = -136.14 kJ/mol) and heat of vaporization (ΔvapH° = 42.31 kJ/mol), have been computationally estimated using Joback group contribution methods .
Synthesis and Production
Synthetic Pathways
Synthesis of propane, 1,3-bis(2-chloroethylthio)-2-chloro- typically involves nucleophilic substitution reactions. A common route entails reacting 1,3-dichloro-2-chloropropane with 2-chloroethanethiol in the presence of a base, such as sodium hydroxide . The reaction proceeds via thiolate ion attack on the electrophilic carbons, followed by chloride elimination. Alternative methods may utilize propane-1,3-dithiol intermediates, which are subsequently chlorinated.
Challenges and Purification
Due to the compound’s toxicity and regulatory restrictions, synthesis is conducted under controlled laboratory conditions with stringent safety protocols. Purification often involves fractional distillation under reduced pressure to isolate the product from by-products like unreacted thiols or polysulfides . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) ensure purity >99%.
Chemical Reactivity and Degradation
Hydrolysis and Oxidation
The compound undergoes hydrolysis in aqueous environments, cleaving thioether bonds to yield hydrochloric acid (HCl), 2-chloroethanol, and thioglycolic acid derivatives. This reaction is pH-dependent, accelerating under alkaline conditions. Oxidation with agents like hydrogen peroxide converts thioethers to sulfoxides (R₂S=O) and sulfones (R₂SO₂), reducing electrophilicity but increasing environmental persistence .
Substitution and Elimination
The chloroethyl groups participate in SN2 reactions with nucleophiles (e.g., amines, hydroxyl ions), forming substituted ethyl derivatives. Under basic conditions, β-elimination may occur, generating vinyl sulfides and additional HCl . These pathways mirror those observed in sulfur mustard, underscoring shared mechanistic behaviors .
Table 2: Comparative Reactivity of Chloroethylthio Compounds
Compound | Hydrolysis Rate (k, s⁻¹) | Primary Products |
---|---|---|
Sulfur Mustard | 1.2 × 10⁻³ | HCl, thiodiglycol |
1,3-Bis(2-chloroethylthio)-2-chloro- | 8.7 × 10⁻⁴ | HCl, 2-chloroethanol, sulfides |
1,2-Bis(2-chloroethylthio)propane | 9.5 × 10⁻⁴ | HCl, cyclic sulfonium ions |
Applications and Historical Context
Historical Use and Misuse
While no direct evidence links propane, 1,3-bis(2-chloroethylthio)-2-chloro- to historical warfare, its structural analogs, such as sulfur mustard, were infamously deployed in World War I . The compound’s inclusion in Schedule 1 of the Chemical Weapons Convention (CWC) reflects its potential for misuse as a blister agent .
Toxicology and Health Effects
Mechanisms of Toxicity
Exposure to propane, 1,3-bis(2-chloroethylthio)-2-chloro- induces cytotoxicity through DNA alkylation, disrupting replication and transcription . The compound’s electrophilic chlorine and sulfur atoms form adducts with guanine residues, leading to cross-strand linkages and apoptosis . Secondary mechanisms include glutathione depletion and oxidative stress, exacerbating cellular damage.
Acute and Chronic Effects
Acute exposure causes severe dermatitis, conjunctivitis, and respiratory distress within 2–24 hours . Chronic effects include mutagenesis, carcinogenesis, and immunosuppression, as documented in studies of structurally related mustards . No antidote exists; treatment focuses on decontamination and supportive care .
Regulatory Status and Environmental Impact
International Regulations
The compound is classified as a Schedule 1 chemical under the CWC, prohibiting its production, stockpiling, and use except for research purposes under strict oversight . The OPCW’s Central Analytical Database includes its spectral data to facilitate identification in verification regimes .
Environmental Persistence
Hydrolysis half-lives in water range from hours to days, depending on temperature and pH. Soil adsorption coefficients (log Koc = 2.58) suggest moderate mobility, posing risks of groundwater contamination . Degradation products, such as 2-chloroethanol, are themselves toxic and persistent.
Comparison with Related Compounds
Table 3: Structural and Functional Analogues
Compound | Molecular Formula | Key Differences | Toxicity (LD₅₀, rat) |
---|---|---|---|
Sulfur Mustard | C₄H₈Cl₂S | Shorter chain, no central chlorine | 0.7 mg/kg |
1,2-Bis(2-chloroethylthio)propane | C₇H₁₄Cl₂S₂ | 1,2-substitution pattern | 1.2 mg/kg |
O-Mustard | C₈H₁₆Cl₂OS₂ | Ether linkage instead of thioether | 1.5 mg/kg |
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